molecular formula C9H11N3OS B2922983 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile CAS No. 1602501-52-9

2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile

Cat. No. B2922983
M. Wt: 209.27
InChI Key: NAAZCFFWMHFVPO-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yield.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and spectral properties.


Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing and characterizing compounds related to 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile. Taylor Chin et al. (2010) explored the synthesis, X-ray structure analysis, and photophysical characterization of related morpholine derivatives, providing insights into the geometric and electronic structure through X-ray analysis and photophysical studies (Chin et al., 2010). Additionally, the work by A. de Bettencourt-Dias et al. (2007) on thiophene-derivatized pybox and its luminescent lanthanide ion complexes highlights the utility of related structures in developing luminescent materials, demonstrating their potential in material science and photophysical applications (de Bettencourt-Dias et al., 2007).

Chemical Reactivity and Applications

Studies have also examined the chemical reactivity of thiazole and thiadiazole acetonitriles towards electrophilic reagents. M. H. Elnagdi et al. (2002) investigated the reactivity of thiazole-2-yl and thiadiazol-2-yl acetonitriles, revealing pathways to yield thiophene derivatives, which could have implications in synthetic chemistry and materials science (Elnagdi et al., 2002). The work by R. Alexander et al. (2008) on 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase showcases the biomedical applications of such compounds, particularly in the context of cancer research and therapy (Alexander et al., 2008).

Novel Synthesis and Antifungal Activity

The synthesis of benzimidazol-2-ylcyanoketone oxime ethers containing the morpholine moiety, as explored by Zhi-qiang Qu et al. (2015), highlights the compound's relevance in developing antifungal agents. This study provided a sequence for synthesizing compounds with enhanced antifungal activity, indicating the chemical's potential in agricultural and pharmaceutical applications (Qu et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves predicting potential applications of the compound based on its properties and behavior. It could also involve suggesting further studies to gain a better understanding of the compound.


properties

IUPAC Name

2-morpholin-4-yl-2-(1,3-thiazol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c10-5-9(8-6-14-7-11-8)12-1-3-13-4-2-12/h6-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAZCFFWMHFVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile

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